2-(3-Methoxyphenyl)pyridin-3-amine
Description
2-(3-Methoxyphenyl)pyridin-3-amine is an aromatic heterocyclic compound featuring a pyridine ring substituted with a 3-methoxyphenyl group at position 2 and an amine group at position 2. This structure combines the electron-donating methoxy group with the electron-deficient pyridine ring, making it a versatile scaffold for pharmaceutical and materials science applications. The compound is commercially available (CymitQuimica, Ref: 10-F609899) and is used as a building block in medicinal chemistry .
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-5-2-4-9(8-10)12-11(13)6-3-7-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZPBELWPGEREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Another method involves the direct amination of 2-(3-methoxyphenyl)pyridine using an amine source such as ammonia or an amine derivative in the presence of a suitable catalyst. This reaction can be carried out under mild conditions and provides a straightforward route to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)pyridin-3-amine or 2-(3-formylphenyl)pyridin-3-amine.
Reduction: Formation of 2-(3-methoxyphenyl)piperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a bioactive molecule with potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that 2-(3-Methoxyphenyl)pyridin-3-amine exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against breast cancer cell lines, demonstrating a reduction in cell viability and proliferation rates .
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted to inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways, thereby potentially reducing inflammation .
Neuropharmacology
Research indicates that this compound may act on neurotransmitter systems:
- Metabotropic Glutamate Receptors : The compound is being explored as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Its interaction with these receptors could lead to novel treatments for conditions such as anxiety and depression .
Industrial Applications
Beyond medicinal uses, this compound serves as a versatile building block in organic synthesis:
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and advanced materials due to its unique chemical structure, which facilitates the development of polymers and dyes .
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that this compound significantly reduces the proliferation of MDA-MB-231 breast cancer cells. Treatment with varying concentrations showed an IC50 value indicating effective cytotoxicity without significant harm to normal cells .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of this compound highlighted its potential role as an mGluR modulator. In animal models, administration resulted in altered behavior indicative of anxiolytic effects, suggesting further exploration for therapeutic use in anxiety disorders .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the methoxyphenyl group and the pyridin-3-amine moiety allows for specific binding interactions with these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-N-(2-morpholinoethyl)imidazo[1,2-a]pyridin-3-amine (Compound 9)
- Structure: Features an imidazo[1,2-a]pyridine core instead of pyridine, with a morpholinoethyl group appended to the amine.
- Synthesis : Prepared via multi-step reactions involving imidazo[1,2-a]pyridine intermediates.
- Spectroscopic Data :
6-(3-Methoxyphenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6g, EB2)
- Structure : Pyrazolo[3,4-b]pyridine core with 3-methoxyphenyl (position 6) and phenyl (position 4) substituents.
- Synthesis: Derived from 2-bromo-6-(3-methoxyphenyl)-4-phenylnicotinonitrile via hydrazine monohydrate treatment.
- Analytical Data :
2-(2-Chlorophenyl)pyridin-3-amine (3i)
- Structure : Pyridin-3-amine with a 2-chlorophenyl substituent.
- Synthesis : Synthesized via Suzuki-Miyaura coupling of 2-chloro-3-nitropyridine with 2-chlorophenylboronic acid, followed by reduction (30% yield).
- Key Difference : The electron-withdrawing chloro group alters electronic properties compared to the methoxy group, affecting reactivity and interactions in catalytic or biological systems .
5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine
- Structure : Pyridin-2-amine with 3-methoxyphenyl (position 5) and trifluoromethyl (position 3) groups.
- Properties :
- Molecular Formula : C13H11F3N2O.
- Molecular Weight : 268.23 g/mol.
- Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance blood-brain barrier penetration .
4-Chloro-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Structure : Pyrazolo[1,5-a]pyrazine core with 3-methoxyphenyl (position 2) and chloro (position 4) substituents.
Biological Activity
2-(3-Methoxyphenyl)pyridin-3-amine, a compound with a unique structural configuration, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a pyridine ring substituted with a methoxyphenyl group at the 3-position. This structural arrangement is significant for its biological interactions, influencing its solubility and reactivity.
This compound is known to interact with various molecular targets, particularly in cancer therapy. It has been identified as an inhibitor of critical pathways involved in cell proliferation and survival, specifically:
- FLT3-ITD Pathway : This pathway is often mutated in acute myeloid leukemia (AML), making it a target for therapeutic intervention. The compound inhibits FLT3-ITD mutations, which are prevalent in approximately 30% of AML cases .
- BCR-ABL Pathway : Another significant target for this compound is the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). Inhibition of this pathway contributes to the pro-apoptotic effects observed in cancer cell lines .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : The compound exhibits potent inhibitory effects on leukemia cell lines driven by FLT3 mutations and BCR-ABL, leading to increased apoptosis in these cells .
- Antimicrobial Properties : Preliminary studies suggest that the compound may also have antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : As a building block for pharmaceutical synthesis, derivatives of this compound have shown potential anti-inflammatory properties, indicating broader therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of FLT3 and BCR-ABL
A study highlighted that this compound effectively inhibited both FLT3-ITD and BCR-ABL pathways in vitro. The compound showed significant potency against cell lines harboring these mutations, suggesting its potential as a targeted therapy for AML and CML .
Case Study 2: Synthesis of Derivatives
Research into derivatives of this compound has revealed that modifications can enhance its biological activity. For instance, the introduction of additional functional groups has improved solubility and selectivity against cancer cells, indicating the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
